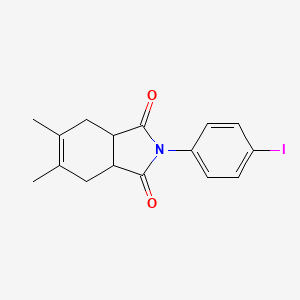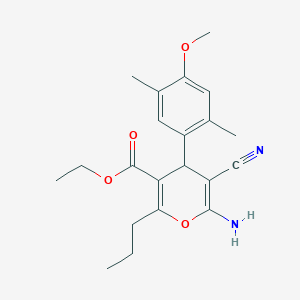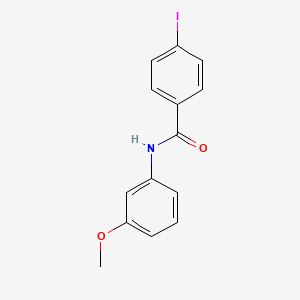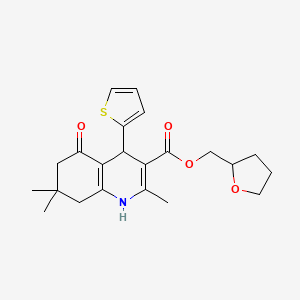
2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. This compound is also known as SU11652, and it is a derivative of isoindolinone. The compound belongs to the class of heterocyclic organic compounds, and it has a molecular formula of C16H16INO2.
作用机制
The mechanism of action of 2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cellular proliferation, migration, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been studied extensively. This compound has been found to have anti-angiogenic, anti-tumor, and anti-inflammatory effects. It has also been shown to inhibit the proliferation and migration of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its specificity for certain protein kinases, its ability to inhibit angiogenesis, and its potential as an anti-cancer agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for research involving 2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. These include:
1. Investigating the potential of this compound as a therapeutic agent for cancer treatment.
2. Studying the effects of this compound on other protein kinases and signaling pathways.
3. Developing more efficient synthesis methods for this compound.
4. Studying the pharmacokinetics and toxicity of this compound in vivo.
5. Exploring the potential of this compound as a tool for studying cellular signaling pathways.
In conclusion, 2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a compound with potential applications in scientific research. Its ability to inhibit protein kinases and angiogenesis makes it a promising candidate for cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of 2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through a multistep process. The first step involves the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide. This intermediate is then reacted with cyclohexanone to form the desired compound.
科学研究应用
2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has potential applications in scientific research as a pharmacological tool. This compound has been found to have inhibitory effects on several protein kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These kinases play important roles in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer.
属性
IUPAC Name |
2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-9-7-13-14(8-10(9)2)16(20)18(15(13)19)12-5-3-11(17)4-6-12/h3-6,13-14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRAJUUWATSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)


![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)



![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)